Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester
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Overview
Description
Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester is a chemical compound with a unique structure that includes an oxolane ring and a carbonochloridate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester typically involves the reaction of oxolane derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form oxolane derivatives and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include oxolane derivatives with various functional groups.
Hydrolysis Products: The primary products of hydrolysis are oxolane derivatives and hydrochloric acid.
Scientific Research Applications
Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create new compounds with desired properties.
Comparison with Similar Compounds
(3R)-Oxolan-3-yl carbonochloridate: A stereoisomer with similar reactivity but different spatial arrangement.
Oxolan-2-yl carbonochloridate: A compound with a different substitution pattern on the oxolane ring.
Uniqueness: Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester is unique due to its specific stereochemistry, which can influence its reactivity and the properties of the products formed from it. This makes it a valuable compound in stereoselective synthesis and other applications where the spatial arrangement of atoms is crucial.
Properties
Molecular Formula |
C5H7ClO3 |
---|---|
Molecular Weight |
150.56 g/mol |
IUPAC Name |
[(3S)-oxolan-3-yl] carbonochloridate |
InChI |
InChI=1S/C5H7ClO3/c6-5(7)9-4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1 |
InChI Key |
BULSKJQNVXVGHX-BYPYZUCNSA-N |
Isomeric SMILES |
C1COC[C@H]1OC(=O)Cl |
Canonical SMILES |
C1COCC1OC(=O)Cl |
Origin of Product |
United States |
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